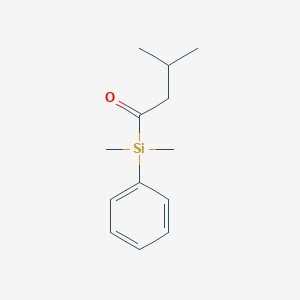![molecular formula C13H15NO3S B12567909 3(2H)-Pyridinone, 1,6-dihydro-4-methyl-1-[(4-methylphenyl)sulfonyl]- CAS No. 479416-26-7](/img/structure/B12567909.png)
3(2H)-Pyridinone, 1,6-dihydro-4-methyl-1-[(4-methylphenyl)sulfonyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3(2H)-Pyridinone, 1,6-dihydro-4-methyl-1-[(4-methylphenyl)sulfonyl]- is a heterocyclic compound that features a pyridinone core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridinone, 1,6-dihydro-4-methyl-1-[(4-methylphenyl)sulfonyl]- typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with a suitable pyridinone precursor under basic conditions. The reaction is often carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve scalability.
化学反応の分析
Types of Reactions
3(2H)-Pyridinone, 1,6-dihydro-4-methyl-1-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Triethylamine or pyridine as a base in an organic solvent like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or amines.
科学的研究の応用
3(2H)-Pyridinone, 1,6-dihydro-4-methyl-1-[(4-methylphenyl)sulfonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3(2H)-Pyridinone, 1,6-dihydro-4-methyl-1-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor proteins. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
類似化合物との比較
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antihypertensive activities.
Pyrazolo[3,4-b]pyridines: Notable for their biomedical applications, including anticancer and anti-inflammatory properties.
Imidazole derivatives: Widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
3(2H)-Pyridinone, 1,6-dihydro-4-methyl-1-[(4-methylphenyl)sulfonyl]- stands out due to its unique combination of a pyridinone core and a sulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and chemical processes.
特性
CAS番号 |
479416-26-7 |
|---|---|
分子式 |
C13H15NO3S |
分子量 |
265.33 g/mol |
IUPAC名 |
4-methyl-1-(4-methylphenyl)sulfonyl-2,6-dihydropyridin-3-one |
InChI |
InChI=1S/C13H15NO3S/c1-10-3-5-12(6-4-10)18(16,17)14-8-7-11(2)13(15)9-14/h3-7H,8-9H2,1-2H3 |
InChIキー |
DXECVHBSDRZOJD-UHFFFAOYSA-N |
正規SMILES |
CC1=CCN(CC1=O)S(=O)(=O)C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~-[7-(4-Methoxyphenyl)-1,6-naphthyridin-5-yl]butane-1,4-diamine](/img/structure/B12567849.png)
![3-Azabicyclo[4.1.0]hepta-1(7),2,4-triene](/img/structure/B12567857.png)
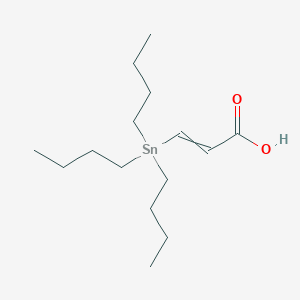
![Methanone, bis[4-(4-bromobutoxy)phenyl]-](/img/structure/B12567866.png)
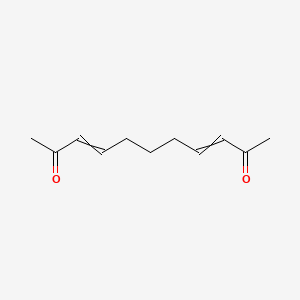
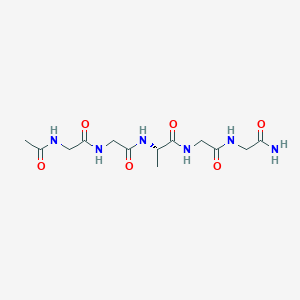
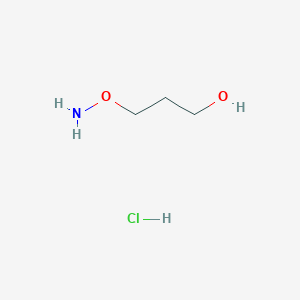
![2-({[(2-Methoxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B12567881.png)
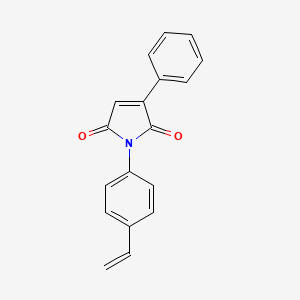

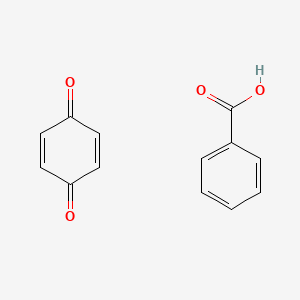
![1-(Butylamino)-3-[2-(ethenyloxy)ethoxy]propan-2-ol](/img/structure/B12567898.png)
![2-(3-Bromo-but-3-enyl)-[1,3]dioxolane](/img/structure/B12567904.png)
